VRAC Chloride Channel Inhibition
In whole‑cell patch‑clamp recordings on HEK293 cells expressing recombinant volume‑regulated anion channels (VRACs), MFCA inhibited VRAC currents with an IC₅₀ of 18.5 µM and an inhibition rate of approximately 46% at 30 µM [1]. By comparison, the parent drug flavoxate was approximately 10‑fold more potent (IC₅₀ = 1.8 µM, 78% inhibition at 30 µM), while the C8‑lacking analog 3‑methylflavone was approximately 2‑fold less potent than MFCA (IC₅₀ = 37.2 µM, 35% inhibition at 30 µM) [1]. This places MFCA as the intermediate‑potency comparator for dissecting the contribution of the 8‑carboxyl group to VRAC inhibition within the flavoxate chemotype.
| Evidence Dimension | VRAC current inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 18.5 µM; 46% inhibition at 30 µM |
| Comparator Or Baseline | Flavoxate: IC₅₀ = 1.8 µM (78% at 30 µM); 3-Methylflavone: IC₅₀ = 37.2 µM (35% at 30 µM) |
| Quantified Difference | MFCA is 10.3‑fold less potent than flavoxate and 2.0‑fold more potent than 3‑methylflavone |
| Conditions | Whole-cell patch-clamp; HEK293 cells expressing recombinant VRACs; hypotonic stimulation; n = 6–9 |
Why This Matters
This quantitative potency ranking allows researchers to select MFCA when a moderate VRAC inhibitory probe is required, avoiding the high potency of flavoxate that may obscure graded dose‑response relationships.
- [1] Lim JO, Park SH, Kim JH, et al. Exploring the selective inhibitory effects of Flavoxate and its analogues on two chloride channels and neuronal action potentials. Korean J Physiol Pharmacol. 2026;30(1):49-59. View Source
